Idelalisib

Description

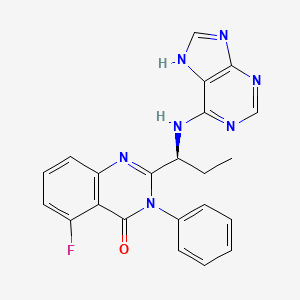

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSDAJWBUCMOAH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701007266 | |

| Record name | Idelalisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions | |

| Record name | Idelalisib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

870281-82-6, 1146702-54-6 | |

| Record name | Idelalisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870281-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idelalisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAL 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146702546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idelalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idelalisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDELALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG57I8T5M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Idelalisib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Idelalisib in B-cell Malignancies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Idelalisib (formerly CAL-101 or GS-1101) is a first-in-class, orally bioavailable, potent, and highly selective inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The expression of PI3Kδ is predominantly restricted to hematopoietic cells, making it a highly attractive therapeutic target in B-cell malignancies where this pathway is frequently hyperactivated.[1][4][5] Idelalisib functions by competitively inhibiting the ATP-binding site of PI3Kδ, which disrupts critical signaling pathways responsible for the proliferation, survival, homing, and retention of malignant B-cells within their protective microenvironments.[1][6] This guide provides a detailed overview of the core mechanism of action of Idelalisib, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved signaling cascades.

Core Mechanism: Selective Inhibition of the PI3Kδ Signaling Pathway

The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and motility.[4][7] The Class IA PI3Ks, which include the p110δ isoform, are heterodimers composed of a catalytic (p110) and a regulatory (p85) subunit.[8][9] In B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Small Lymphocytic Lymphoma (SLL), the PI3Kδ pathway is constitutively active, often driven by signals from the B-cell receptor (BCR) and other microenvironmental cues.[1][7]

Idelalisib acts as a reversible, ATP-competitive inhibitor of the p110δ catalytic subunit.[1][10][11] By binding to the ATP pocket of PI3Kδ, Idelalisib blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][12] This abrogation of PIP3 production prevents the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase AKT.[1][2]

Caption: Figure 1: Idelalisib Mechanism of PI3Kδ Inhibition.

Downstream Cellular Consequences of PI3Kδ Inhibition

The blockade of PIP3 production by Idelalisib has pleiotropic effects on malignant B-cells, primarily by inhibiting pro-survival signaling and disrupting interactions with the tumor microenvironment.[8]

Induction of Apoptosis and Inhibition of Proliferation

PI3Kδ signaling is a cornerstone for the survival and proliferation of malignant B-cells.[13] By inhibiting the activation of AKT, Idelalisib downregulates downstream pro-survival pathways, including mTOR and NF-κB.[1][8] This leads to a decrease in the expression of anti-apoptotic proteins and induces cell cycle arrest in the G0/G1 phase, ultimately triggering caspase-dependent apoptosis in tumor cells.[2][8]

Caption: Figure 2: Effect on B-Cell Survival and Proliferation.

Disruption of B-Cell Homing, Adhesion, and Retention

Malignant B-cells rely on the supportive microenvironment of the lymph nodes and bone marrow for survival.[13] This interaction is mediated by chemokine receptors, such as CXCR4 and CXCR5, and adhesion molecules.[4][7] PI3Kδ is a critical transducer of signals from these receptors.[4][13]

Idelalisib inhibits PI3Kδ-dependent signaling downstream of CXCR4 and CXCR5, impairing the chemotaxis of malignant B-cells towards their ligands, CXCL12 and CXCL13, which are secreted by stromal cells in lymphoid tissues.[1][7] Furthermore, Idelalisib disrupts integrin-mediated adhesion of CLL cells to endothelial and stromal cells.[14] This dual blockade of homing and adhesion leads to the mobilization of malignant B-cells from the protective lymphoid tissues into the peripheral blood, a clinical phenomenon known as redistribution lymphocytosis, which is considered a benign on-target effect of the drug.[7][13]

Caption: Figure 3: Disruption of B-Cell Trafficking and Adhesion.

Quantitative Data Summary

The efficacy of Idelalisib is rooted in its high potency and selectivity for the PI3Kδ isoform.

Table 1: In Vitro Potency and Selectivity of Idelalisib

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ (-fold) |

| p110δ | 19 | 1 |

| p110α | 8,600 | 453 |

| p110β | 4,000 | 210 |

| p110γ | 2,100 | 110 |

| Data sourced from biochemical assays measuring kinase activity in the presence of 2x Km ATP.[11] A separate kinase screening assay showed a 50% inhibitory concentration for the p110δ subunit of 2.5 nM, with at least a 40- to 300-fold greater potency than for other PI3K isoforms.[8] |

Table 2: Key Efficacy Data from Pivotal Clinical Trials

| Indication / Trial | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Relapsed CLL (Study 312-0116)[1][15] | Idelalisib + Rituximab | 81% | Not Reached (vs. 5.5 months for placebo) |

| Placebo + Rituximab | 13% | 5.5 months | |

| Relapsed FL/SLL (Study 101-09)[1][15] | Idelalisib Monotherapy | 57% | 11 months |

| CLL: Chronic Lymphocytic Leukemia; FL: Follicular Lymphoma; SLL: Small Lymphocytic Lymphoma. |

Key Experimental Protocols

The characterization of Idelalisib's mechanism of action relies on a suite of standard and specialized laboratory techniques.

Experimental Workflow Overview

Caption: Figure 4: General Experimental Workflow for MOA Studies.

Detailed Methodologies

A. PI3Kδ Kinase Activity Assay (for IC50 Determination)

-

Principle: To measure the ability of Idelalisib to inhibit the enzymatic activity of purified PI3Kδ.

-

Protocol:

-

Reactions are performed using purified, recombinant human PI3Kδ enzyme.

-

The enzyme is incubated with varying concentrations of Idelalisib.

-

The kinase reaction is initiated by adding the substrates: ATP and the lipid substrate PIP2.

-

The reaction measures the rate of PIP3 production. This can be quantified using methods like Homogeneous Time Resolved Fluorescence (HTRF), where a europium-labeled anti-GST antibody binds a GST-tagged PIP3-binding protein, and an allophycocyanin-labeled PIP3 analog competes for binding, leading to a change in FRET signal.[11]

-

Reaction rates are measured over time, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.[11]

-

To determine the mechanism of inhibition (e.g., ATP-competitive), the assay is repeated with varying concentrations of both ATP and Idelalisib, and data are fit to a competitive inhibition model.[10]

-

B. Western Blot Analysis of PI3K Pathway Inhibition

-

Principle: To detect changes in the phosphorylation state of downstream effector proteins like AKT, which indicates pathway inhibition.[1]

-

Protocol:

-

Malignant B-cells (either primary cells or cell lines) are cultured and treated with a dose range of Idelalisib or a vehicle control (e.g., DMSO) for a specified time.[16]

-

Cells may be stimulated with factors that activate the PI3K pathway (e.g., anti-IgM for BCR crosslinking, CXCL12, or co-culture with stromal cells) to assess inhibition of stimulated signaling.[1][16]

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is quantified (e.g., using a BCA assay).

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473) and the total form of the protein (e.g., anti-total-AKT).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of phosphorylated to total protein.

-

C. Cell Viability and Apoptosis Assay

-

Principle: To quantify the cytotoxic and pro-apoptotic effects of Idelalisib on malignant B-cells.

-

Protocol:

-

Cells are seeded in multi-well plates and treated with Idelalisib over a range of concentrations and time points.

-

For Viability: A reagent like CellTiter-Glo® is added, which measures ATP levels as an indicator of metabolically active, viable cells. Luminescence is read on a plate reader.[17]

-

For Apoptosis (Flow Cytometry): Cells are harvested, washed, and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters necrotic or late-stage apoptotic cells).

-

Samples are analyzed on a flow cytometer. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.

-

D. Chemotaxis (Transwell Migration) Assay

-

Principle: To measure the effect of Idelalisib on the directed migration of B-cells towards a chemoattractant.[1][18]

-

Protocol:

-

A two-chamber system (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers is used.

-

The lower chamber is filled with media containing a chemoattractant (e.g., CXCL12 or CXCL13).

-

Malignant B-cells, pre-treated with Idelalisib or vehicle control, are placed in the upper chamber.

-

The plate is incubated for several hours to allow cells to migrate through the pores towards the chemoattractant.

-

The number of cells that have migrated to the lower chamber is quantified by either direct cell counting (using a hemocytometer or flow cytometer) or a fluorescence-based assay (if cells were pre-labeled).

-

E. Cell Adhesion Assay

-

Principle: To assess the ability of Idelalisib to inhibit the binding of malignant B-cells to endothelial or stromal cell monolayers.[1][14]

-

Protocol:

-

A monolayer of human umbilical vein endothelial cells (HUVECs) or bone marrow stromal cells is grown to confluency in a multi-well plate. The monolayer may be activated with TNFα to upregulate adhesion molecules like VCAM-1.[14]

-

Malignant B-cells are labeled with a fluorescent dye (e.g., Calcein-AM) and pre-incubated with Idelalisib or vehicle control.

-

The labeled B-cells are added to the monolayer and allowed to adhere for a set period.

-

Non-adherent cells are removed by gentle washing.

-

The number of adherent cells is quantified by measuring the fluorescence intensity in each well using a plate reader.

-

For studies under physiological shear stress, a parallel plate flow chamber can be used instead of a static plate, and adherent cells are visualized and counted by microscopy.[14]

-

Conclusion

Idelalisib represents a paradigm of targeted therapy in B-cell malignancies. Its core mechanism of action is the potent and selective inhibition of PI3Kδ, a key node in signaling pathways that are fundamental to the pathobiology of these cancers. By disrupting the downstream cascades that control cell survival, proliferation, and microenvironmental interactions, Idelalisib effectively induces tumor cell apoptosis and mobilizes malignant cells from their protective niches. The detailed understanding of this mechanism, elucidated through the experimental protocols described herein, has been crucial for its clinical development and provides a strong rationale for its use in treating patients with relapsed/refractory CLL, FL, and SLL.

References

- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]

- 7. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]

- 14. The PI3-Kinase Delta Inhibitor Idelalisib (GS-1101) Targets Integrin-Mediated Adhesion of Chronic Lymphocytic Leukemia (CLL) Cell to Endothelial and Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Idelalisib for Treatment of Relapsed Follicular Lymphoma and Chronic Lymphocytic Leukemia: A Comparison of Treatment Outcomes in Clinical Trial Participants vs Medicare Beneficiaries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. ashpublications.org [ashpublications.org]

- 18. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]

The PI3Kδ Signaling Pathway: A Technical Guide to Regulation by Idelalisib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway and its targeted regulation by the small molecule inhibitor, Idelalisib. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying the pathway, and includes visualizations of the core signaling cascades and experimental workflows.

Introduction to the PI3Kδ Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist (α, β, γ, and δ), with p110δ being predominantly expressed in hematopoietic cells.[1][2] In B-lymphocytes, PI3Kδ is a key transducer of signals downstream of the B-cell receptor (BCR), as well as other critical receptors like chemokine and cytokine receptors.[1][3]

Upon receptor activation, PI3Kδ is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, acts as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. This initiates a signaling cascade that promotes cell survival and proliferation, making the PI3Kδ pathway a critical driver in the pathophysiology of B-cell malignancies.[4][5]

Idelalisib: A Selective Inhibitor of PI3Kδ

Idelalisib (formerly CAL-101 or GS-1101) is a potent and highly selective oral inhibitor of the p110δ isoform of PI3K.[6][7] Its selectivity for the delta isoform, which is primarily expressed in leukocytes, allows for targeted inhibition of signaling in malignant B-cells while minimizing effects on other tissues.[2][8]

Mechanism of Action

Idelalisib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p110δ catalytic subunit.[5] This reversible and non-covalent interaction blocks the kinase activity of PI3Kδ, thereby preventing the conversion of PIP2 to PIP3.[5] The subsequent reduction in PIP3 levels leads to the inhibition of downstream signaling pathways, most notably the AKT/mTOR pathway.[9] By abrogating these pro-survival signals, Idelalisib induces apoptosis in malignant B-cells.[4][9] Furthermore, Idelalisib has been shown to inhibit chemokine receptor signaling, which disrupts the homing and retention of malignant B-cells in the protective microenvironments of the lymph nodes and bone marrow.[1][3]

Quantitative Data on Idelalisib Activity

The following tables summarize key quantitative data regarding the potency and cellular effects of Idelalisib.

Table 1: In Vitro Potency and Selectivity of Idelalisib against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. p110δ | Reference |

| p110α | 8,600 | 453-fold | [5] |

| p110β | 4,000 | 210-fold | [5] |

| p110γ | 2,100 | 110-fold | [5] |

| p110δ | 19 | 1 | [5] |

| p110δ (cell-free assay) | 2.5 | 1 | [6][10] |

| p110γ (cell-free assay) | 89 | >35-fold | [10] |

| p110β (cell-free assay) | 565 | >226-fold | [10] |

| p110α (cell-free assay) | 820 | >328-fold | [10] |

Table 2: Anti-proliferative and Pro-apoptotic Effects of Idelalisib on B-cell Malignancy Cells

| Cell Line/Cell Type | Assay | Concentration (µM) | Effect | Incubation Time (h) | Reference |

| JeKo-1, Mino, Granta 519 (Mantle Cell Lymphoma) | Apoptosis Assay | 0.5 - 5 | 5-10% increase in apoptosis | 48 | |

| Primary MCL Patient Samples | Apoptosis Assay | 0.05 | 9% increase in apoptosis | 48 | |

| Primary MCL Patient Samples | Apoptosis Assay | 0.3 | 14% increase in apoptosis | 48 | |

| Primary MCL Patient Samples | Apoptosis Assay | 0.5 | 16% increase in apoptosis | 48 | |

| Primary MCL Patient Samples | Apoptosis Assay | 1 | 18% increase in apoptosis | 48 | |

| Primary CLL Patient Cells | Viability Assay (Annexin V/PI) | 10 | Significant induction of apoptosis | 48 | [6] |

| Primary CLL Patient Cells | Viability Assay | 0.5 | ~11% reduction in viability | 24 | |

| Primary CLL Patient Cells | Viability Assay | 0.5 | ~15% reduction in viability | 48 | |

| Primary CLL Patient Cells | Viability Assay | 0.5 | ~18% reduction in viability | 72 | |

| Daudi, SUDHL-4, Karpas 422, KPUM-UH1, TMD8 (Lymphoma) | Viability Assay (MTS) | 1 | 40-70% reduction in cell viability | 72 | [3] |

| PGA-1 (CLL) | Apoptosis Assay (Annexin V/PI) | 5 (in combination with 1µM compound 1) | 68.4% apoptosis | 48 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Idelalisib on the PI3Kδ signaling pathway.

PI3Kδ Kinase Assay (Homogeneous Time-Resolved FRET - HTRF)

This assay measures the enzymatic activity of PI3Kδ by detecting the production of PIP3.

Materials:

-

Recombinant PI3Kδ enzyme (e.g., p110δ/p85α complex)

-

Idelalisib

-

PI3K HTRF assay kit (containing reaction buffer, PIP2 substrate, ATP, stop solution, and detection reagents including a europium-labeled anti-PIP3 antibody and a fluorescently tagged PIP3 tracer)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of Idelalisib in the provided reaction buffer.

-

Add the Idelalisib dilutions to the wells of the 384-well plate.

-

Add the recombinant PI3Kδ enzyme to each well and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP to each well.

-

Allow the reaction to proceed for a specific time (e.g., 45 minutes) at room temperature.

-

Stop the reaction by adding the stop solution provided in the kit.

-

Add the detection solution containing the europium-labeled anti-PIP3 antibody and the fluorescently tagged PIP3 tracer to each well.

-

Incubate for a further period (e.g., 2 hours) at room temperature to allow for the detection reagents to equilibrate.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

-

The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of PIP3 produced, and therefore to the PI3Kδ activity. Calculate IC50 values by plotting the HTRF ratio against the log of the Idelalisib concentration.

Western Blot Analysis of AKT Phosphorylation

This method is used to assess the phosphorylation status of AKT, a key downstream effector of PI3Kδ, in response to Idelalisib treatment.

Materials:

-

B-cell lymphoma or CLL cell lines

-

Idelalisib

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), and anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture B-cell malignancy cells to the desired density.

-

Treat the cells with various concentrations of Idelalisib or a vehicle control (e.g., DMSO) for the desired time period.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Annexin V Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with Idelalisib.

Materials:

-

CLL cells or other relevant B-cell lines

-

Idelalisib

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Seed cells at an appropriate density and treat with various concentrations of Idelalisib or a vehicle control for the desired duration.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Gate on the cell population of interest and quantify the percentage of cells in each quadrant:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: The canonical PI3Kδ signaling pathway in B-cells.

Caption: Mechanism of action of Idelalisib in the PI3Kδ pathway.

Caption: A typical experimental workflow to study Idelalisib's effects.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylinositol 3-kinase-δ inhibitor CAL-101 shows promising preclinical activity in chronic lymphocytic leukemia by antagonizing intrinsic and extrinsic cellular survival signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Ca2+-driven apoptosis in chronic lymphocytic leukemia cells by peptide-mediated disruption of Bcl-2–IP3 receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The phosphoinositide 3′-kinase delta inhibitor, CAL-101, inhibits B-cell receptor signaling and chemokine networks in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Idelalisib's Target Selectivity Profile Against PI3K Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of idelalisib, a first-in-class inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K). The document details the quantitative selectivity of idelalisib against Class I PI3K isoforms, outlines the experimental methodologies used to determine this selectivity, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to Idelalisib and PI3K Signaling

Idelalisib (formerly CAL-101 or GS-1101) is an orally bioavailable small molecule inhibitor that selectively targets the p110δ isoform of PI3K.[1] The PI3K family of lipid kinases plays a crucial role in intracellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation.[2][3] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in hematopoietic cells.[4][5]

The PI3Kδ isoform is a key component of the B-cell receptor (BCR) signaling pathway and is critical for the activation, proliferation, and survival of B-lymphocytes.[5][6] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain lymphomas, the PI3Kδ pathway is hyperactive.[6] By selectively inhibiting PI3Kδ, idelalisib disrupts these pro-survival signals, leading to apoptosis of malignant B-cells.[7]

Quantitative Selectivity Profile of Idelalisib

The potency and selectivity of idelalisib against the four Class I PI3K isoforms have been extensively characterized using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: Biochemical IC50 Values of Idelalisib Against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |

| p110α | 8600[6][8] | ~453x |

| p110β | 4000[6][8] | ~211x |

| p110γ | 2100[6][8] | ~111x |

| p110δ | 19[6][8] | 1x |

Data presented as mean values from multiple studies. The IC50 for PI3Kδ was determined at approximately 2x Km for ATP.

The data clearly demonstrates that idelalisib is a highly potent and selective inhibitor of the PI3Kδ isoform, with significantly lower activity against the α, β, and γ isoforms.

Experimental Protocols for Determining PI3K Isoform Selectivity

The determination of idelalisib's selectivity profile involves a combination of in vitro biochemical assays and cell-based functional assays.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of purified PI3K isoforms.

3.1.1. ADP-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates enzymatic inhibition.

-

Principle: The assay is performed in two steps. First, the PI3K kinase reaction is carried out in the presence of a lipid substrate (e.g., PIP2), ATP, and varying concentrations of the inhibitor. After the reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP initially formed.[9][10]

-

Methodology:

-

Kinase Reaction: Purified recombinant PI3K isoforms (p110α/p85, p110β/p85, p110γ, p110δ/p85) are incubated in a reaction buffer containing a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) and ATP. Idelalisib is added in a range of concentrations.

-

ATP Depletion: After a defined incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[9]

-

ADP Detection: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal.[9]

-

Data Analysis: The luminescence is measured using a luminometer. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

3.1.2. LanthaScreen™ TR-FRET Kinase Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding site.

-

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the PI3K enzyme and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor tracer. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that competes with the tracer for binding to the ATP site will disrupt FRET, leading to a decrease in the TR-FRET signal.[11][12][13]

-

Methodology:

-

Assay Setup: The assay is typically performed in a 384-well plate.[12]

-

Reagent Addition: The reaction mixture contains the PI3K isoform, the Eu-labeled antibody, the Alexa Fluor® 647-labeled tracer, and varying concentrations of idelalisib.[11]

-

Incubation: The plate is incubated at room temperature to allow the binding equilibrium to be reached.[11]

-

Signal Detection: The TR-FRET signal is read on a compatible plate reader.

-

Data Analysis: The decrease in the FRET signal is used to determine the IC50 of the inhibitor.

-

Cellular Assays

Cellular assays assess the effect of the inhibitor on PI3K signaling within a biological context.

3.2.1. Phospho-Akt Western Blotting

This method measures the phosphorylation status of AKT (also known as Protein Kinase B), a key downstream effector of PI3K. Inhibition of PI3K leads to a decrease in AKT phosphorylation.

-

Principle: Cells are treated with an activator of a specific PI3K isoform and the inhibitor. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

-

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., a hematopoietic cell line for PI3Kδ) is cultured. To assess isoform-specific inhibition, cells can be stimulated with growth factors or cytokines that preferentially activate a particular PI3K isoform. Cells are pre-treated with various concentrations of idelalisib before stimulation.

-

Cell Lysis: After treatment, cells are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-AKT (e.g., at Ser473 or Thr308) and total AKT. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Data Analysis: The band intensities for p-AKT are normalized to the total AKT bands to quantify the degree of inhibition.

-

3.2.2. B-Cell Proliferation Assay

This assay measures the ability of idelalisib to inhibit the proliferation of B-cells, a process highly dependent on PI3Kδ signaling.

-

Principle: B-cells are stimulated to proliferate, for example, by cross-linking the B-cell receptor (BCR). The effect of idelalisib on this proliferation is then quantified.

-

Methodology:

-

B-Cell Isolation: Primary B-cells are isolated from peripheral blood or a suitable B-cell line is used.

-

Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with a range of idelalisib concentrations.

-

Stimulation: B-cell proliferation is induced by adding a stimulating agent, such as anti-IgM antibody to cross-link the BCR.[6]

-

Proliferation Measurement: After a few days of incubation, cell proliferation is measured using various methods, such as the MTT assay, which measures metabolic activity, or by quantifying the incorporation of tritiated thymidine or BrdU into newly synthesized DNA.[14]

-

Data Analysis: The EC50 (half-maximal effective concentration) for the inhibition of proliferation is calculated from the dose-response curve.

-

Visualizations

PI3K Signaling Pathway

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition by idelalisib.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Idelalisib's PI3K Isoform Selectivity Profile

Caption: Logical relationship of idelalisib's inhibitory activity against PI3K isoforms.

Conclusion

Idelalisib exhibits a highly potent and selective inhibitory profile against the PI3Kδ isoform. This selectivity is the foundation of its therapeutic efficacy in B-cell malignancies, where the PI3Kδ signaling pathway is a key driver of disease progression. The combination of robust biochemical and cellular assays provides a comprehensive understanding of idelalisib's mechanism of action and its specificity, which is crucial for its clinical application and the development of future PI3K inhibitors.

References

- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ulab360.com [ulab360.com]

- 10. promega.de [promega.de]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effect of Idelalisib on the B-cell Receptor (BCR) Signaling Cascade

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Idelalisib (formerly CAL-101 or GS-1101) is a first-in-class, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade downstream of the B-cell receptor (BCR), regulating a multitude of cellular functions including proliferation, survival, differentiation, and migration.[1][2] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain Non-Hodgkin Lymphomas (NHL), the BCR signaling pathway is constitutively active, driving cancer cell growth and survival.[3][4] Idelalisib's targeted inhibition of PI3Kδ abrogates these pro-survival signals, leading to apoptosis and inhibition of proliferation in malignant B-cells.[5][6] This technical guide provides a detailed overview of the BCR signaling cascade, the specific mechanism of action of idelalisib, its downstream effects, quantitative data on its efficacy, and detailed protocols for key experimental assays used to study its activity.

The B-Cell Receptor (BCR) Signaling Cascade

The B-cell receptor is a transmembrane protein complex on the surface of B-cells, composed of a membrane-bound immunoglobulin (mIg) molecule and a signal transduction moiety formed by an Igα/Igβ (CD79a/CD79b) heterodimer.[7][8] The binding of a specific antigen to the mIg component initiates a signaling cascade crucial for B-cell activation, development, and survival.[7][9]

The key steps in the canonical BCR signaling pathway are as follows:

-

Antigen Binding & Receptor Clustering: Antigen binding causes the aggregation of BCRs on the cell surface.[7]

-

Initiation by Src Family Kinases: This clustering facilitates the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of Igα and Igβ by Src family kinases, primarily LYN, FYN, and BLK.[7][8]

-

SYK and BTK Activation: The phosphorylated ITAMs serve as docking sites for Spleen Tyrosine Kinase (SYK), which is subsequently activated through phosphorylation.[8][10] Activated SYK, in turn, phosphorylates and activates Bruton's Tyrosine Kinase (BTK) and other adaptor proteins, forming a "signalosome."[7][11]

-

PI3K Activation: This signalosome recruits and activates various downstream signaling molecules, including Class I PI3Ks. In B-cells, the PI3Kδ isoform is predominantly expressed and plays a non-redundant role in transducing signals from the BCR.[1][3][4]

-

Generation of PIP3: Activated PI3Kδ phosphorylates the lipid second messenger phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position, converting it to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11][12]

-

Downstream Effector Recruitment: PIP3 acts as a docking site at the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, such as AKT (also known as Protein Kinase B) and PDK1. This recruitment leads to the activation of the AKT/mTOR pathway, which promotes cell survival, proliferation, and growth.[6][9][13]

Idelalisib: Mechanism of Action

Idelalisib is a selective inhibitor of the p110δ catalytic subunit of PI3K.[1][11] Its specificity for the delta isoform, which is primarily expressed in hematopoietic cells, minimizes off-target effects on other PI3K isoforms (α, β, γ) that are more broadly expressed and crucial for the function of other tissues.[2][3][6]

The mechanism of action involves the following key steps:

-

PI3Kδ Inhibition: Idelalisib binds to the ATP-binding site of the p110δ catalytic subunit, preventing it from phosphorylating its substrate, PIP2.

-

Blockade of PIP3 Production: By inhibiting PI3Kδ, idelalisib blocks the conversion of PIP2 to PIP3.[11] This action effectively halts the propagation of the signal downstream from the BCR.

-

Inhibition of Downstream Signaling: The reduction in PIP3 levels prevents the recruitment and activation of PH domain-containing proteins like AKT and BTK.[6][11] This leads to the abrogation of the pro-survival AKT/mTOR pathway.

-

Induction of Apoptosis: The disruption of constitutive BCR and AKT signaling in malignant B-cells removes critical survival signals, leading to the induction of caspase-dependent apoptosis.[5][6]

-

Inhibition of Cell Trafficking: Beyond the BCR pathway, PI3Kδ is also essential for signaling through chemokine receptors, such as CXCR4 and CXCR5.[2][5] By inhibiting this signaling, idelalisib disrupts the adhesion and homing of malignant B-cells to the protective microenvironments of the lymph nodes and bone marrow, causing a transient, on-target lymphocytosis as tumor cells are mobilized into the peripheral blood.[1][14]

Quantitative Data Presentation

The efficacy of idelalisib has been quantified through preclinical potency assays and extensive clinical trials.

Table 1: In Vitro Potency of Idelalisib

| Parameter | Target | Value | Source |

|---|---|---|---|

| IC50 | PI3Kδ (p110δ) | 2.5 nM | [6] |

| Selectivity | vs. PI3Kα | >400-fold | [6] |

| Selectivity | vs. PI3Kβ | >300-fold | [6] |

| Selectivity | vs. PI3Kγ | >40-fold |[6] |

Table 2: Clinical Efficacy of Idelalisib in Relapsed/Refractory B-Cell Malignancies

| Indication | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Source |

|---|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | Idelalisib + Rituximab | 81% | Not Reached (vs. 5.5 months for placebo) | [11] |

| Chronic Lymphocytic Leukemia (CLL) | Idelalisib Monotherapy | 72% | 15.8 months | [3][15] |

| Indolent Non-Hodgkin's Lymphoma (iNHL) | Idelalisib Monotherapy | 57% | 11 months |[11] |

Table 3: Effect of Idelalisib Therapy on Downstream Proteins in CLL Cells

| Protein | Change Observed | Implication | Source |

|---|---|---|---|

| p-AKT | Consistent decrease | Abrogation of pro-survival signaling | [3][4][6] |

| Mcl-1 | Significant decrease | Reduced anti-apoptotic protection | [16][17] |

| Bcl-2 | Increase | Compensatory survival mechanism | [16] |

| Bim | Consistent increase | Increased pro-apoptotic pressure |[16] |

Experimental Protocols

Investigating the effects of idelalisib on the BCR signaling cascade requires specific and robust methodologies. Below are detailed protocols for key experiments.

PI3Kδ Kinase Activity Assay (ADP-Glo™ Format)

This protocol is designed to measure the enzymatic activity of purified PI3Kδ and assess the inhibitory potential of compounds like idelalisib. It is based on the principles of the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[12][18]

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α) enzyme (BPS Bioscience, Cat. #79799 or similar)[12][19]

-

PI3K Lipid Substrate (e.g., PIP2)

-

Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[18]

-

ATP solution

-

Idelalisib (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega or similar)

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of idelalisib in kinase buffer. The final DMSO concentration should not exceed 0.5%.[12]

-

Kinase Reaction Setup: To each well of a 96-well plate, add the following in order:

-

5 µL of PI3Kδ enzyme solution.

-

2.5 µL of the idelalisib dilution (or DMSO for positive control, or buffer for "no inhibitor" control).

-

2.5 µL of the PI3K lipid substrate/ATP mixture.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP-to-ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3Kδ activity. Calculate the percent inhibition for each idelalisib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of BCR Pathway Phosphorylation

This protocol details the detection of changes in the phosphorylation status of key BCR signaling proteins (e.g., SYK, BTK, AKT) in B-cell lines or primary tumor cells following idelalisib treatment.

Materials:

-

Malignant B-cell line (e.g., MEC-1, Ramos) or primary CLL cells.

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Idelalisib.

-

BCR stimulating agent (e.g., anti-IgM or anti-IgG F(ab')2 fragments).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-SYK, etc.).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment: Plate B-cells at a density of 1-2 x 10^6 cells/mL. Pre-treat cells with various concentrations of idelalisib (or DMSO vehicle control) for 1-2 hours.

-

BCR Stimulation: Stimulate the cells by adding anti-IgM (e.g., 10 µg/mL) for a short duration (e.g., 5-15 minutes) at 37°C.[20][21] An unstimulated control should be included.

-

Cell Lysis: Immediately after stimulation, pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS and lyse the pellet with ice-cold Lysis Buffer.

-

Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like actin. Quantify band intensity using densitometry software.

Phosphoflow Cytometry for Single-Cell Signaling Analysis

Phosphoflow cytometry is a powerful technique that measures the phosphorylation state of intracellular proteins at the single-cell level, providing a more quantitative readout than Western blotting.[22][23] This allows for the analysis of signaling in heterogeneous cell populations without prior sorting.[24]

Materials:

-

Fresh or cryopreserved peripheral blood mononuclear cells (PBMCs) from patients.

-

Idelalisib.

-

BCR stimulating agent (e.g., anti-IgM).

-

Fixation Buffer (e.g., 1.6% paraformaldehyde).

-

Permeabilization Buffer (e.g., ice-cold 90% Methanol).

-

Staining Buffer (e.g., PBS + 2% FBS).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19, CD5).

-

Fluorochrome-conjugated antibodies against intracellular phospho-proteins (e.g., Alexa Fluor 647 anti-p-AKT (S473), PE anti-p-SYK (Y352)).

-

Flow cytometer.

Procedure:

-

Cell Preparation and Resting: Isolate PBMCs via density gradient centrifugation. If using fresh cells, it is critical to rest them at 37°C for at least 3 hours for optimal detection of downstream signaling.[24]

-

Inhibitor Pre-treatment: Resuspend cells in pre-warmed medium and incubate with idelalisib or vehicle control for 1-3 hours at 37°C.[24]

-

Stimulation: Add the stimulating agent (e.g., anti-IgM) and incubate in a 37°C water bath for the desired time (typically 4-15 minutes).

-

Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.

-

Permeabilization: Pellet the cells and resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes. This step is crucial for allowing antibodies to access intracellular targets.

-

Staining: Wash the cells twice with Staining Buffer to remove the methanol. Resuspend the cell pellet in a cocktail of surface and intracellular antibodies diluted in Staining Buffer. Incubate for 60 minutes at room temperature in the dark.

-

Final Wash: Wash the cells once more with Staining Buffer.

-

Data Acquisition: Resuspend the final cell pellet in Staining Buffer and acquire data on a flow cytometer.

-

Analysis: Using flow cytometry analysis software, gate on the B-cell population of interest (e.g., CD19+ cells). Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies in the idelalisib-treated vs. control samples to quantify the inhibition of signaling.

Conclusion

Idelalisib represents a paradigm shift in the treatment of B-cell malignancies, moving from broad cytotoxic chemotherapy to targeted biological agents. Its efficacy stems from the precise inhibition of PI3Kδ, a central and constitutively active node in the B-cell receptor signaling cascade that is critical for the survival and proliferation of malignant B-cells.[1][25] By blocking the production of the second messenger PIP3, idelalisib effectively abrogates downstream AKT signaling, induces apoptosis, and disrupts the interaction of cancer cells with their protective tissue microenvironment.[4][6] The quantitative data from both preclinical and clinical studies underscore its potency and clinical benefit. The experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced effects of PI3Kδ inhibition and to explore novel therapeutic combinations and resistance mechanisms.

References

- 1. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]

- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 6. ashpublications.org [ashpublications.org]

- 7. B-cell receptor - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Frontiers | Diverse phosphorylation patterns of B cell receptor-associated signaling in naïve and memory human B cells revealed by phosphoflow, a powerful technique to study signaling at the single cell level [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BCR Signaling Inhibitors: an Overview of Toxicities Associated with Ibrutinib and Idelalisib in Patients with Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Changes in Bcl-2 Family Protein Profile During Idelalisib Therapy Mimic Those During Duvelisib Therapy in Chronic Lymphocytic Leukemia Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Idelalisib and bendamustine combination is synergistic and increases DNA damage response in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.es [promega.es]

- 19. biocompare.com [biocompare.com]

- 20. biorxiv.org [biorxiv.org]

- 21. oncotarget.com [oncotarget.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Apoptosis Induction by Idelalisib in Chronic Lymphocytic Leukemia (CLL) Cells: A Technical Guide

This technical guide provides an in-depth examination of the mechanisms and methodologies related to the in vitro induction of apoptosis in Chronic Lymphocytic Leukemia (CLL) cells by Idelalisib. It is intended for researchers, scientists, and drug development professionals working in oncology and hematology. This document details the core signaling pathways affected by Idelalisib, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols.

Introduction: Targeting the BCR Pathway in CLL

Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of malignant B-lymphocytes. A critical driver of CLL cell survival and proliferation is the B-cell receptor (BCR) signaling pathway, which is often constitutively active in this malignancy.[1] The phosphatidylinositol 3-kinase (PI3K) pathway is a central component of BCR signaling, and its hyperactivation provides potent pro-survival and anti-apoptotic signals to the leukemic cells.[2][3]

Idelalisib (formerly GS-1101 or CAL-101) is a first-in-class, orally bioavailable, small-molecule inhibitor that is highly selective for the delta (δ) isoform of the PI3K catalytic subunit (p110δ).[2][4] The p110δ isoform is predominantly expressed in hematopoietic cells and is crucial for B-cell development, migration, and survival.[5][6] By targeting this key node, Idelalisib effectively disrupts the downstream signaling cascade that supports CLL cell viability, ultimately leading to apoptosis.[5][7] This guide explores the molecular basis and experimental validation of this process in vitro.

Core Mechanism of Action: PI3Kδ Inhibition

In CLL cells, signals from the BCR and the tumor microenvironment lead to the activation of PI3Kδ.[5] Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream kinases, most notably Akt (also known as Protein Kinase B).[3] The subsequent phosphorylation and activation of Akt and its downstream effector, mammalian target of rapamycin (mTOR), promote cell survival, proliferation, and metabolism while inhibiting apoptosis.[2]

Idelalisib functions as an ATP-competitive inhibitor of PI3Kδ, blocking the production of PIP3.[3] This abrogation of PI3Kδ activity leads to a dose- and time-dependent decrease in the phosphorylation of Akt (at sites Ser473 and Thr308), thereby inactivating this critical pro-survival pathway.[3][5] The disruption of these signals not only induces apoptosis directly but also sensitizes CLL cells to other cytotoxic agents and overcomes the protective effects of the tumor microenvironment, such as contact with stromal cells.[5][7][8]

Quantitative Analysis of Idelalisib's In Vitro Effects

The efficacy of Idelalisib is quantified through its inhibitory concentration (IC₅₀), its impact on cell viability, and its modulation of key signaling and apoptotic proteins.

Potency and Selectivity

Idelalisib demonstrates high potency and selectivity for the PI3Kδ isoform compared to other Class I PI3K isoforms. This specificity is crucial for minimizing off-target effects.

| PI3K Isoform | IC₅₀ (nmol/L) | Reference |

| PI3Kδ | 2.5 | [9] |

| PI3Kγ | 89 | [9] |

| PI3Kβ | 565 | [9] |

| PI3Kα | 820 | [9] |

Modulation of Apoptotic Proteins

Inhibition of the PI3K/Akt pathway by Idelalisib alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the scales towards programmed cell death.

| Protein | Protein Family | Function | Effect of Idelalisib | Reference |

| Bim | BH3-only | Pro-apoptotic | Consistently Increased | [10][11][12] |

| Mcl-1 | Anti-apoptotic | Pro-survival | Significantly Decreased | [10][11][12] |

| Bcl-2 | Anti-apoptotic | Pro-survival | Increased | [10][11][12] |

| Puma | BH3-only | Pro-apoptotic | Increased (not statistically significant in all studies) | [10][11] |

Note: The observed increase in the anti-apoptotic protein Bcl-2 suggests a potential mechanism of resistance and provides a strong rationale for combination therapies, for instance with Bcl-2 inhibitors like venetoclax.

Cytotoxicity and Anti-Proliferative Effects

Idelalisib induces cytotoxicity in primary CLL cells in a dose-dependent manner. While it has a direct pro-apoptotic effect, it also potently inhibits proliferation induced by microenvironmental stimuli.

| Cell Type | Assay | Endpoint | Key Finding | Reference |

| Primary CLL Cells | Cytotoxicity Assay | IC₅₀ | Median IC₅₀ of 13.3 μM after 72h treatment. | [13] |

| K562 CML Cells | MTT Assay | Viability | Dose-dependent inhibition of proliferation. | [14] |

| Primary CLL Cells | Proliferation Assay | Proliferation | Potent inhibition of proliferation at clinically achievable concentrations. | [15] |

Experimental Protocols

The following section provides standardized protocols for key in vitro assays used to evaluate the pro-apoptotic effects of Idelalisib on CLL cells.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Idelalisib for the treatment of chronic lymphocytic leukemia/small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Idelalisib for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in Bcl-2 Family Protein Profile During Idelalisib Therapy Mimic Those During Duvelisib Therapy in Chronic Lymphocytic Leukemia Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Transcriptional Modulation by Idelalisib Synergizes with Bendamustine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. A novel ex vivo high-throughput assay reveals antiproliferative effects of idelalisib and ibrutinib in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Idelalisib's Impact on the Tumor Microenvironment in Lymphoma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted effects of idelalisib on the tumor microenvironment (TME) in various lymphoma models. Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), has demonstrated significant clinical activity in B-cell malignancies. Its mechanism of action extends beyond direct effects on tumor cells to profoundly modulate the complex interplay between malignant cells and their microenvironment.[1][2][3] This document will detail the molecular mechanisms, cellular consequences, and experimental methodologies used to elucidate idelalisib's role in reshaping the lymphoma TME.

Core Mechanism of Action: PI3Kδ Inhibition

Idelalisib is a potent and selective small-molecule inhibitor of the p110δ catalytic subunit of PI3K.[1][2] The PI3K pathway is a critical signaling cascade that regulates numerous cellular processes, including proliferation, survival, differentiation, and trafficking. The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target in lymphoid malignancies.[2][4]

In malignant B-cells, constitutive activation of the B-cell receptor (BCR) pathway leads to the activation of PI3Kδ.[4][5] This, in turn, triggers a downstream signaling cascade involving the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and mammalian target of rapamycin (mTOR), which promote cell growth, survival, and proliferation.[2][4][5] Idelalisib competitively binds to the ATP-binding site of PI3Kδ, blocking this signaling cascade and ultimately leading to the induction of apoptosis in malignant B-cells.[2][6]

Signaling Pathway Diagram

Caption: PI3Kδ signaling pathway and the inhibitory action of idelalisib.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the selectivity and efficacy of idelalisib from preclinical and clinical studies.

| Parameter | Value | Context | Reference |

| IC50 for PI3Kδ | 2.5 nM | In vitro kinase assay | [2][7] |

| Selectivity for PI3Kδ vs α | ~40-300 fold | In vitro kinase assay | [2][7] |

| Selectivity for PI3Kδ vs β | >100 fold | In vitro kinase assay | [2] |

| Selectivity for PI3Kδ vs γ | >100 fold | In vitro kinase assay | [2] |

| Apoptosis Induction in MCL cell lines | 5-10% | 48-hour treatment | [8] |

| Apoptosis Induction in primary MCL cells | 9-18% increase over control | 0.05-1 µmol/L idelalisib | [8] |

| Overall Response Rate (ORR) in relapsed iNHL | 57% | Phase 2 clinical trial | [5] |

| Median Progression-Free Survival (PFS) in relapsed iNHL | 11 months | Phase 2 clinical trial | [5] |

| ORR in relapsed/refractory CLL | 72% | Phase 1 clinical trial | [8] |

| ORR in relapsed/refractory MCL | 40% | Phase 1 clinical trial | [8] |

Modulation of the Cellular Tumor Microenvironment

Idelalisib exerts pleiotropic effects on various cellular components of the TME, disrupting the supportive network that promotes lymphoma cell survival and proliferation.[2]

Direct Effects on Malignant B-cells

Beyond inducing apoptosis, idelalisib inhibits the secretion of key chemokines by malignant B-cells, including CCL3, CCL4, and CXCL13.[1][2][7] These chemokines are crucial for attracting and retaining supportive immune cells within the lymph node microenvironment. By reducing their secretion, idelalisib disrupts this crosstalk and diminishes the pro-survival signals that lymphoma cells receive from their surroundings.[1][9]

Impact on T-cells

Idelalisib's influence on T-cells is complex and multifaceted, affecting both effector and regulatory T-cell populations.

-

Effector T-cells (Teffs): While some studies suggest that idelalisib does not significantly affect the proliferation of CD4+ and CD8+ T-cells, others have shown that it can impair their effector functions.[10] Specifically, idelalisib has been demonstrated to reduce T-cell-mediated cytotoxicity and the secretion of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-10.[10][11] This impairment of T-cell function may contribute to the increased risk of opportunistic infections observed in some patients treated with idelalisib.[11]

-

Regulatory T-cells (Tregs): A significant body of evidence indicates that idelalisib preferentially inhibits the function and reduces the number of regulatory T-cells.[2][12][13][14] Tregs play a critical role in maintaining immune homeostasis and suppressing anti-tumor immunity. By depleting or inactivating Tregs, idelalisib may break immune tolerance and enhance anti-tumor immune responses.[13][14] However, this disruption of Treg function is also linked to the autoimmune-like toxicities, such as colitis and pneumonitis, associated with idelalisib treatment.[12][13] Studies have shown a uniform decrease in Tregs in patients treated with idelalisib.[12][15]

Effects on Other Immune Cells

-

Natural Killer (NK) Cells: Idelalisib has been shown to suppress protumor cytokine production by NK cells.[2][7] It can also reduce the proliferation and cytotoxicity of NK cells.[10]

-

Dendritic Cells (DCs): Idelalisib can impair the function of human monocyte-derived dendritic cells.[16] This includes a reduced T-cell stimulatory capacity and decreased production of IL-12 and TNF-α.[16] This effect on DCs may also contribute to the increased susceptibility to infections in patients.[16]

-

Myeloid-Derived Suppressor Cells (MDSCs): While direct studies on the effect of idelalisib on MDSCs in lymphoma are limited, MDSCs are known to be potent suppressors of anti-tumor immunity in various cancers, including lymphoma.[17] Given idelalisib's broad immunomodulatory effects, its impact on MDSC function warrants further investigation.

Disruption of Cell Trafficking and Adhesion

A key mechanism by which idelalisib impacts the TME is through the disruption of lymphoma cell trafficking and homing to protective niches within the lymph nodes and bone marrow.[1][18][19] This is achieved by inhibiting signaling downstream of chemokine receptors, such as CXCR4 and CXCR5.[4][18][19] Inhibition of these pathways leads to the mobilization of malignant lymphocytes from the lymphoid tissues into the peripheral blood, a phenomenon observed as a transient lymphocytosis in patients shortly after initiating treatment.[2][5]

Experimental Workflow for In Vitro Migration Assay

Caption: A typical workflow for an in vitro Transwell migration assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of idelalisib's effects on the TME. Below are outlines of key experimental protocols.

In Vitro Lymphocyte Migration Assay (Transwell Assay)

This assay is used to quantify the chemotactic response of lymphoma cells to specific chemokines and the inhibitory effect of idelalisib.

Materials:

-

Lymphoma cell lines or primary patient-derived cells

-

Idelalisib

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

Transwell inserts with appropriate pore size (e.g., 5.0 µm for primary CD4+ cells, 8.0 µm for Jurkat cells)

-

Culture medium (e.g., RPMI-1640)

-

Multi-well plates

-

Flow cytometer or plate reader for quantification

Protocol:

-

Cell Preparation: Culture lymphoma cells to the desired density. Prior to the assay, wash the cells to remove any residual serum. Resuspend the cells in serum-free medium.

-

Treatment: Incubate the cells with various concentrations of idelalisib or a vehicle control for a predetermined time.

-

Assay Setup: Add medium containing the chemoattractant to the lower chamber of the multi-well plate. Place the Transwell insert into the well.

-

Cell Seeding: Add the treated lymphoma cells to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

-